molecular formula C9H14O4 B6242135 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2408970-74-9

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6242135
CAS No.: 2408970-74-9
M. Wt: 186.2
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Description

3-Hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and cyclobutane rings. This compound exists as a mixture of diastereomers, meaning it has different spatial arrangements of its atoms that are not mirror images of each other. The presence of multiple hydroxyl groups and the cyclobutane ring structure make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is essential to separate the diastereomers and obtain the desired mixture.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups makes it susceptible to oxidation, while the cyclobutane ring can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It may also serve as a probe to investigate cellular processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited to develop new products with specific functionalities.

Mechanism of Action

The mechanism by which 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The hydroxyl groups can form hydrogen bonds with biological targets, influencing their activity. The cyclobutane ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

  • Cyclobutane-1,1-dicarboxylic acid

  • 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid

  • 1,1-Dihydroxy-1,1-bi(cyclobutane)-3-carboxylic acid

Uniqueness: 3-Hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to its combination of hydroxyl groups and cyclobutane rings, which are not commonly found together in other compounds. This structural feature gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2408970-74-9

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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